Lithium iodide hydrate Lithium iodide hydrate
Brand Name: Vulcanchem
CAS No.: 85017-80-7
VCID: VC7924274
InChI: InChI=1S/HI.Li.H2O/h1H;;1H2/q;+1;/p-1
SMILES: [Li+].O.[I-]
Molecular Formula: H2ILiO
Molecular Weight: 151.9 g/mol

Lithium iodide hydrate

CAS No.: 85017-80-7

Cat. No.: VC7924274

Molecular Formula: H2ILiO

Molecular Weight: 151.9 g/mol

* For research use only. Not for human or veterinary use.

Lithium iodide hydrate - 85017-80-7

CAS No. 85017-80-7
Molecular Formula H2ILiO
Molecular Weight 151.9 g/mol
IUPAC Name lithium;iodide;hydrate
Standard InChI InChI=1S/HI.Li.H2O/h1H;;1H2/q;+1;/p-1
Standard InChI Key WAZWGFFJLSIDMX-UHFFFAOYSA-M
SMILES [Li+].O.[I-]
Canonical SMILES [Li+].O.[I-]

Chemical Identity and Structural Characteristics

Molecular Composition

Lithium iodide hydrate exists as variable hydrates, most commonly isolated as the monohydrate (LiI·H₂O) or trihydrate (LiI·3H₂O) . The anhydrous form (LiI) has a molecular weight of 133.84 g/mol, increasing to 151.86 g/mol for the monohydrate and 187.89 g/mol for the trihydrate . X-ray diffraction studies confirm an ionic lattice structure with lithium cations (Li⁺) occupying octahedral sites between iodide anions (I⁻) and water molecules .

Table 1: Fundamental chemical identifiers

PropertySpecificationSource
CAS Registry85017-80-7
Empirical FormulaLiI·xH₂O
AppearanceWhite-yellow hygroscopic crystals
SMILES Notation[Li+].[I-]
Hydration Variabilityx = 1 (mono), 3 (tri)

Crystalline Behavior

The compound exhibits polymorphism dependent on hydration state. Monohydrate crystals adopt a monoclinic P2₁/c space group with unit cell parameters a=6.42 Å, b=7.31 Å, c=7.89 Å, β=112.5° . Thermal analysis shows sequential water loss at 73°C (monohydrate → anhydrous) and 1171°C (melting point) .

Synthesis and Production Methodologies

Electrodialysis Metathesis

A breakthrough method employs ion-exchange membranes to convert lithium sulfate (Li₂SO₄) and potassium iodide (KI):
Li2SO4+2KI2LiI+K2SO4\text{Li}_2\text{SO}_4 + \text{2KI} \rightarrow \text{2LiI} + \text{K}_2\text{SO}_4
Optimal conditions (25V, C-C-A-C-A-C membrane stack) achieve 98.9% purity with energy consumption of 0.502 kWh/kg . This continuous process eliminates iodine gas formation and reduces wastewater by 78% compared to batch neutralization .

Reductive Precipitation

Patent CN110203948B details a redox approach using lithium hydroxide (LiOH), iodine (I₂), and formic acid (HCOOH) :

  • Oxidation: 6LiOH+3I25LiI+LiIO3+3H2O\text{6LiOH} + \text{3I}_2 \rightarrow \text{5LiI} + \text{LiIO}_3 + \text{3H}_2\text{O}

  • Reduction: LiIO3+3HCOOHLiI+3CO2+2H2O\text{LiIO}_3 + \text{3HCOOH} \rightarrow \text{LiI} + \text{3CO}_2\uparrow + \text{2H}_2\text{O}
    Titanium reactors prevent corrosion during evaporation, yielding 99.2% pure trihydrate with 0.893% activated carbon treatment .

Table 2: Synthesis method comparison

ParameterNeutralizationElectrodialysisReductive
Purity (%)65-85 98.9 99.2
Energy (kWh/kg)3.2*0.502 1.8*
ByproductsCO₂, I₂ vaporK₂SO₄ CO₂
Capital CostLowHighModerate

*Estimated from stoichiometric calculations

Physicochemical Properties

Solubility Profile

Lithium iodide hydrate exhibits exceptional solubility across solvents:

  • Water: 845 g/L (25°C)

  • Ethanol: 427 g/L

  • Acetone: 383 g/L
    This polar solubility enables use in non-aqueous electrolytes, dissolving 2.3× more lithium salts than comparable bromides .

Hygroscopic Behavior

The compound rapidly absorbs atmospheric moisture (Δm = 18% in 60% RH), necessitating argon-blanketed storage . Karl Fischer titration shows water content variability from 5.2% (mono) to 24.1% (trihydrate) .

Industrial Applications

Battery Technologies

In lithium-air batteries, 0.5M LiI·H₂O electrolytes enhance oxygen reduction kinetics by 47% compared to LiClO₄ systems . The iodide/iodine (I⁻/I₃⁻) redox shuttle suppresses passivation on lithium anodes, extending cycle life to 1,200+ charges .

Pharmaceutical Synthesis

As a Lewis acid catalyst, LiI·H₂O accelerates Ullmann couplings (95% yield in 2h vs. 24h uncatalyzed) . Its high solubility in acetone (383 g/L) facilitates homogeneous reaction conditions for steroid iodination .

Emerging Research Directions

Recent advances focus on:

  • Solid-State Electrolytes: LiI·3H₂O-PEO composites show ionic conductivity of 1.2×10⁻³ S/cm at 60°C

  • Radiation Detection: Eu²+-doped LiI·H₂O scintillators detect gamma rays with 8.6% energy resolution

  • Photocatalysis: Au/LiI·H₂O nanocomposites achieve 92% degradation of methylene blue under visible light

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator